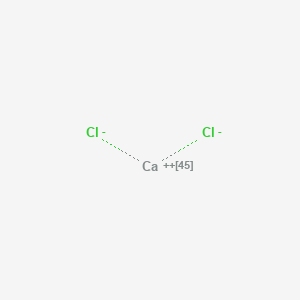

Calcium chloride Ca 45

Vue d'ensemble

Description

Le chlorure de calcium CA 45 est un composé chimique de formule CaCl₂. C'est un composé ionique composé d'ions calcium (Ca²⁺) et d'ions chlorure (Cl⁻). Ce composé est connu pour sa nature hygroscopique, ce qui signifie qu'il peut absorber l'humidité de l'environnement. Le chlorure de calcium CA 45 est largement utilisé dans diverses industries en raison de ses propriétés uniques, telles que sa capacité à libérer de la chaleur lorsqu'il est dissous dans l'eau .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

Le chlorure de calcium CA 45 peut être préparé par plusieurs méthodes :

Réaction avec l'acide chlorhydrique : Une méthode courante consiste à faire réagir du carbonate de calcium (CaCO₃) avec de l'acide chlorhydrique (HCl), ce qui produit du chlorure de calcium, de l'eau et du dioxyde de carbone[ \text{CaCO}3 + 2\text{HCl} \rightarrow \text{CaCl}_2 + \text{H}_2\text{O} + \text{CO}_2 ]

Directement à partir du calcaire : Une autre méthode consiste à extraire le chlorure de calcium directement du calcaire (CaCO₃) par une série de réactions.

Méthodes de production industrielle

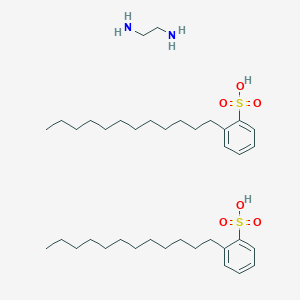

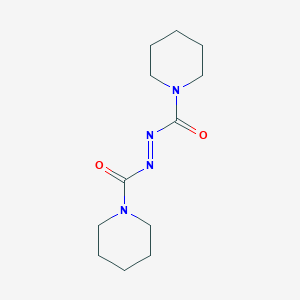

Le chlorure de calcium est souvent produit en tant que sous-produit du procédé Solvay, qui est principalement utilisé pour la production de carbonate de sodium (soude ash). Dans ce procédé, le calcaire et le sel (chlorure de sodium) sont utilisés comme matières premières. Le chlorure de calcium produit est ensuite purifié et concentré pour diverses applications {_svg_2}.

Analyse Des Réactions Chimiques

Types de réactions

Le chlorure de calcium CA 45 subit plusieurs types de réactions chimiques, notamment :

Dissolution : Lorsqu'il est dissous dans l'eau, le chlorure de calcium libère une quantité importante de chaleur en raison de sa forte variation d'enthalpie de dissolution.

Électrolyse : Le chlorure de calcium fondu peut être électrolysé pour produire du calcium métallique et du chlore gazeux[ \text{CaCl}2 \rightarrow \text{Ca} + \text{Cl}_2 ]

Précipitation : Le chlorure de calcium réagit avec les ions phosphate pour former du phosphate de calcium[ 3\text{CaCl}_2 + 2\text{PO}_4^{3-} \rightarrow \text{Ca}_3(\text{PO}_4)_2 + 6\text{Cl}^- ]

Réactifs et conditions courants

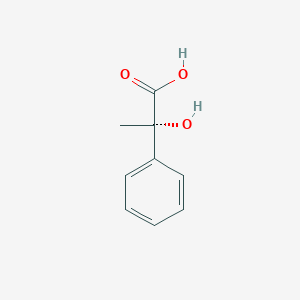

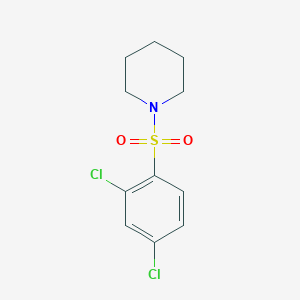

Les réactifs courants utilisés dans les réactions avec le chlorure de calcium comprennent l'acide chlorhydrique, le carbonate de sodium et les sels de phosphate. Les réactions se produisent généralement dans des conditions de laboratoire standard {_svg_3}.

Principaux produits

Les principaux produits formés par les réactions impliquant le chlorure de calcium comprennent le phosphate de calcium, l'hydroxyde de calcium et le chlore gazeux .

Applications de la recherche scientifique

Le chlorure de calcium CA 45 a un large éventail d'applications dans la recherche scientifique :

Chimie : Il est utilisé comme agent dessicant en raison de sa nature hygroscopique. Il est également utilisé dans la préparation du calcium métallique par électrolyse.

Mécanisme d'action

Le chlorure de calcium exerce ses effets en augmentant la concentration d'ions calcium (Ca²⁺) dans le sang lorsqu'il est administré par voie intraveineuse. Cela contribue à rétablir les niveaux normaux de calcium en cas d'hypocalcémie et contrecarre les effets de certains empoisonnements, tels que l'intoxication au magnésium. Les ions calcium modèrent les performances nerveuses et musculaires en régulant le seuil d'excitation du potentiel d'action .

Applications De Recherche Scientifique

Calcium chloride CA 45 has a wide range of applications in scientific research:

Chemistry: It is used as a drying agent due to its hygroscopic nature. It is also used in the preparation of calcium metal through electrolysis.

Mécanisme D'action

Calcium chloride exerts its effects by increasing the concentration of calcium ions (Ca²⁺) in the bloodstream when administered intravenously. This helps restore normal calcium levels in cases of hypocalcemia and counteracts the effects of certain poisonings, such as magnesium intoxication. The calcium ions moderate nerve and muscle performance by regulating the action potential excitation threshold .

Comparaison Avec Des Composés Similaires

Le chlorure de calcium CA 45 peut être comparé à d'autres sels de calcium, tels que le carbonate de calcium (CaCO₃) et le sulfate de calcium (CaSO₄) :

Carbonate de calcium (CaCO₃) : Contrairement au chlorure de calcium, le carbonate de calcium est moins soluble dans l'eau et ne libère pas de chaleur lors de la dissolution. Il est couramment utilisé comme supplément de calcium alimentaire et dans la production de chaux.

Sulfate de calcium (CaSO₄) : Le sulfate de calcium est également moins soluble dans l'eau que le chlorure de calcium.

Le chlorure de calcium CA 45 est unique en raison de sa haute solubilité dans l'eau, de sa nature hygroscopique et de sa capacité à libérer de la chaleur lors de la dissolution, ce qui le rend très polyvalent pour diverses applications.

Propriétés

Numéro CAS |

14336-71-1 |

|---|---|

Formule moléculaire |

CaCl2 |

Poids moléculaire |

115.86 g/mol |

Nom IUPAC |

calcium-45(2+);dichloride |

InChI |

InChI=1S/Ca.2ClH/h;2*1H/q+2;;/p-2/i1+5;; |

Clé InChI |

UXVMQQNJUSDDNG-HDMMMHCHSA-L |

SMILES isomérique |

[Cl-].[Cl-].[45Ca+2] |

SMILES |

[Cl-].[Cl-].[Ca+2] |

SMILES canonique |

[Cl-].[Cl-].[Ca+2] |

Origine du produit |

United States |

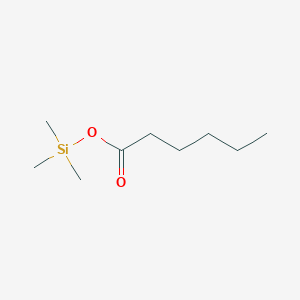

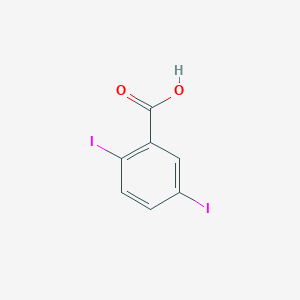

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Chloro-1,1-dioxo-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide; 6-phenylpteridine-2,4,7-triamine](/img/structure/B77759.png)

![2-[(5-Chloropyridin-2-yl)carbamoyl]benzoic acid](/img/structure/B77779.png)